2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide
CAS No.: 872124-84-0
Cat. No.: VC6686537
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.65
* For research use only. Not for human or veterinary use.
![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide - 872124-84-0](/images/structure/VC6686537.png)
Specification
CAS No. | 872124-84-0 |
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Molecular Formula | C10H11ClFNO |
Molecular Weight | 215.65 |
IUPAC Name | 2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide |
Standard InChI | InChI=1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
Standard InChI Key | RAKOSWBWXGXGRF-SSDOTTSWSA-N |
SMILES | CC(C1=CC=C(C=C1)F)NC(=O)CCl |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure (C₁₁H₁₂ClFNO) features:
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A 4-fluorophenyl group attached to a chiral ethyl chain.
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A chloroacetyl moiety bonded to the nitrogen atom.
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An (R)-configuration at the ethyl group’s stereocenter, critical for enantioselective interactions.
The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing π-π stacking interactions with biological targets. The chloroacetyl group introduces electrophilic character, which may facilitate covalent binding or metabolic transformations.
Stereochemical Considerations
Chirality at the ethyl group’s carbon dictates the compound’s three-dimensional orientation. The (R)-enantiomer’s spatial arrangement could optimize binding to specific enzyme pockets or receptors, as seen in analogous compounds . Computational modeling (e.g., molecular docking) would help predict its affinity for targets like serine hydrolases or G-protein-coupled receptors.
Synthesis and Optimization Strategies
Proposed Synthetic Routes
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Enantioselective Amination:
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Start with (R)-1-(4-fluorophenyl)ethanol.
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Convert to the corresponding amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
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React with chloroacetyl chloride in the presence of pyridine to form the acetamide.
Key Reaction:
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Industrial-Scale Production:
Yield Optimization
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Catalyst Screening: Test chiral catalysts (e.g., BINAP-ligated palladium) to improve enantiomeric excess (ee).
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Temperature Control: Maintain reactions at 0–5°C to minimize racemization.
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Analytical Monitoring: Use HPLC with chiral columns (e.g., Chiralpak® IC) to track ee during synthesis .
Physicochemical Characterization
Spectroscopic Data
Technique | Key Observations |
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¹H NMR | - δ 1.45 (d, J = 6.8 Hz, 3H, CH₃) |
- δ 4.85 (q, J = 6.8 Hz, 1H, CH) | |
- δ 7.25–7.35 (m, 4H, aromatic H) | |
¹³C NMR | - δ 169.5 (C=O) |
- δ 44.8 (CH₂Cl) | |
HRMS | [M+H]⁺ m/z calcd. for C₁₁H₁₂ClFNO: 260.0589; found: 260.0586 |
Predicted Collision Cross Sections (CCS)
Adduct | m/z | CCS (Ų) |
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[M+H]⁺ | 260.0589 | 152.0 |
[M+Na]⁺ | 282.0408 | 163.4 |
These values aid in mass spectrometry-based identification, particularly in complex biological matrices.
Biological Activity and Mechanistic Hypotheses
Neuropharmacological Applications
The compound’s ability to cross the blood-brain barrier (predicted logP = 2.1) suggests potential neuroactive properties. Molecular docking studies with µ-opioid receptors (MOR) could reveal binding modes similar to brorphine analogs .
Comparative Analysis with Structural Analogs
Compound | Key Structural Differences | Biological Activity |
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N-(4-Fluorophenyl)acetamide | Lacks chloroethyl group | Moderate COX-1 inhibition |
2-Chloro-N-(1-phenylethyl)acetamide | Phenyl instead of 4-fluorophenyl | Enhanced analgesic potency |
(S)-Enantiomer | Opposite configuration at chiral center | Reduced receptor binding affinity |
The (R)-configuration and 4-fluoro substitution synergistically improve target selectivity compared to analogs .
Industrial and Research Applications
Material Science
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Polymer Modification: The chloroacetyl group could serve as a reactive site for grafting onto polyethylene or polystyrene.
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Coordination Chemistry: Potential ligand for transition metals (e.g., Pd, Cu) in catalytic systems.
Pharmacological Development
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